Anti-Leishmanial Potency: Phebalosin Demonstrates Intermediate Activity in Direct Comparison with Co-Isolated Coumarins
In a direct comparative study of coumarins isolated from *Galipea panamensis*, Phebalosin's activity against *Leishmania panamensis* axenic amastigotes was measured alongside two novel coumarins (Compounds 1 and 2). Phebalosin (Compound 3) demonstrated an EC50 of 14.1 μg/mL, which was less potent than the two new compounds (EC50 values of 9.9 and 10.5 μg/mL, respectively) [1]. This study provides a clear, quantitative baseline for Phebalosin's leishmanicidal activity against defined comparator compounds within the same chemical class and assay system.
| Evidence Dimension | Antileishmanial potency (EC50) against axenic amastigotes |
|---|---|
| Target Compound Data | EC50 = 14.1 μg/mL |
| Comparator Or Baseline | Compound 1: EC50 = 9.9 μg/mL; Compound 2: EC50 = 10.5 μg/mL |
| Quantified Difference | Phebalosin EC50 is 1.43-fold and 1.34-fold higher (less potent) than Compound 1 and Compound 2, respectively. |
| Conditions | *In vitro* assay using axenic amastigote forms of *Leishmania panamensis*. |
Why This Matters
This data establishes Phebalosin's validated, moderate anti-leishmanial activity against defined comparators, enabling researchers to select it as a reference compound or a scaffold for semi-synthetic optimization rather than a most-potent lead.
- [1] Arango, V., et al. (2010). Coumarins from Galipea panamensis and Their Activity against Leishmania panamensis. Journal of Natural Products, 73(5), 1012-1014. View Source
